molecular formula C13H13N7OS2 B3002000 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1334374-20-7

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B3002000
CAS No.: 1334374-20-7
M. Wt: 347.42
InChI Key: XNJQIWDRQZPPJK-UHFFFAOYSA-N
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Description

The compound 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a thio-linked imidazole moiety and a 5-ethyl-1,3,4-thiadiazole group. The imidazole and thiadiazole moieties are critical for hydrogen bonding and hydrophobic interactions with biological targets, such as enzymes or receptors involved in cancer progression .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7OS2/c1-2-11-17-19-13(23-11)15-10(21)7-22-12-4-3-9(16-18-12)20-6-5-14-8-20/h3-6,8H,2,7H2,1H3,(H,15,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJQIWDRQZPPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its structural features include imidazole, pyridazine, and thiadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound based on available research findings.

Structural Characteristics

The molecular formula of the compound is C14H12N6OSC_{14}H_{12}N_{6}OS with a molecular weight of approximately 312.35 g/mol. The compound's structure can be summarized as follows:

Component Description
Imidazole Ring Contributes to potential anticancer and antimicrobial properties.
Pyridazine Moiety Enhances interactions with biological targets.
Thiadiazole Group Known for various pharmacological activities including anti-inflammatory effects.

Anticancer Properties

Research indicates that compounds containing imidazole and pyridazine rings exhibit promising anticancer activities. For instance, related compounds have demonstrated IC50 values ranging from 80 to 200 nM against various cancer cell lines such as HCT-15 and HeLa . The structure of this compound suggests it may inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation.

Antimicrobial Activity

Compounds with similar structural motifs have been reported to possess antimicrobial properties. For example, derivatives of imidazole and pyridazine have shown efficacy against various bacterial strains and fungi . The thioether linkage in the compound may enhance its interaction with microbial enzymes, leading to increased antimicrobial activity.

Anti-inflammatory Effects

Thiadiazole derivatives are recognized for their anti-inflammatory properties. Preliminary studies suggest that the incorporation of the thiadiazole group in this compound may confer similar effects, potentially modulating inflammatory pathways involved in chronic diseases .

Study on Imidazole Derivatives

A study evaluating imidazole-containing compounds found that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines. Specifically, compounds with electron-donating groups showed enhanced potency compared to those with electron-withdrawing groups . This suggests that modifications to the substituents on the imidazole ring could optimize the biological activity of this compound.

Antiviral Potential

Research has also explored the antiviral potential of heterocyclic compounds similar to this one. Some studies indicate that specific substitutions on the thiadiazole ring can significantly enhance antiviral activity against viruses such as HCV and HIV . This opens avenues for further investigation into the antiviral properties of our compound.

Scientific Research Applications

Structural Characteristics

The compound features a unique structure characterized by:

  • Imidazole ring
  • Pyridazine moiety
  • Thioacetamide functional group

Its molecular formula is C14H12N6OSC_{14}H_{12}N_{6}OS, with a molecular weight of approximately 312.35 g/mol. The structural diversity provided by these moieties is essential for its biological activity.

Scientific Research Applications

The applications of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can be categorized into several key areas:

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell growth by interacting with specific enzymes involved in cell proliferation.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, indicating potential for this compound in treating infections.

Biological Studies

Research focuses on how the compound interacts with biological targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity.
  • Receptor Modulation : The pyridazine moiety may interact with various receptors, modulating their function and influencing cellular pathways.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.

Case Study 2: Antimicrobial Efficacy

Another research effort highlighted the antimicrobial properties of related compounds. In vitro tests showed that these compounds inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents against infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of this compound can be inferred through comparisons with structurally related derivatives (Table 1):

Compound Name / ID Key Substituents Molecular Weight Solubility (pH 7.4) Biological Activity (IC₅₀) Source
Target Compound 6-(Imidazol-1-yl)pyridazin-3-yl, 5-ethyl-thiadiazole - - - -
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (CAS 872704-30-8) Thienyl-pyridazine 363.5 g/mol 1.5 µg/mL Not reported
Compound 4y: N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide p-Tolylamino-thiadiazole 407.5 g/mol Not reported MCF-7: 0.084 mM; A549: 0.034 mM
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzyl, isopropyl-phenoxy - - Anticonvulsant activity (ED₅₀: 25 mg/kg)

Key Observations:

  • Substituent Impact on Solubility : The thienyl-substituted analog (CAS 872704-30-8) exhibits low aqueous solubility (1.5 µg/mL) , likely due to its hydrophobic thienyl group. The target compound’s imidazole moiety may enhance solubility via hydrogen bonding, though experimental confirmation is needed.
  • Anticancer Activity: Compound 4y, which shares the 5-ethyl-thiadiazole group but incorporates a p-tolylamino-thiadiazole substituent, demonstrates potent cytotoxicity against MCF-7 and A549 cells (IC₅₀: 0.084–0.034 mM), surpassing cisplatin . This suggests that electron-donating groups (e.g., methyl in p-tolyl) enhance activity. The imidazole-pyridazine core in the target compound may further modulate activity through aromatic π-π stacking or enzyme inhibition.
  • Anticonvulsant Potential: Phenoxy-substituted analogs (e.g., 5e in ) show anticonvulsant activity, indicating that the acetamide-thiadiazole scaffold is versatile for diverse therapeutic applications .

Heterocyclic Variants

  • Benzimidazole Derivatives : Derivatives such as 2-((benzimidazol-2-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide () emphasize the role of nitrogen-rich heterocycles in enhancing metabolic stability and binding affinity .

Research Findings and Mechanistic Insights

  • Anticancer Mechanisms : Compound 4y () inhibits aromatase (IC₅₀: 0.062 mM), a key enzyme in estrogen biosynthesis, suggesting that the target compound’s imidazole group could similarly interfere with hormone-dependent cancer pathways .
  • Synthetic Feasibility : The synthesis of analogs in and typically involves nucleophilic substitution or coupling reactions, with yields ranging from 68% to 88% . The target compound’s imidazole-pyridazine linkage may require specialized catalysts or protecting-group strategies.

Q & A

Basic: What synthetic strategies and reaction conditions are optimal for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Coupling of the pyridazine-thiol moiety with the imidazole ring via nucleophilic aromatic substitution. Solvents like DMF or THF, and bases such as K₂CO₃, are used to activate the thiol group for substitution .
  • Step 2: Acetamide formation via condensation of the intermediate thiol derivative with 5-ethyl-1,3,4-thiadiazol-2-amine. Carbodiimide coupling agents (e.g., EDCI) or direct nucleophilic acyl substitution in polar aprotic solvents (e.g., DCM) are common .
  • Key Parameters: Reaction temperatures (60–100°C), catalyst selection (e.g., DMAP for acylation), and purification via column chromatography (silica gel, eluents: ethyl acetate/hexane) are critical for yields (45–58%) .

Advanced: How can computational chemistry resolve discrepancies in reported molecular geometries?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/SDD method) are used to model bond angles, dihedrals, and electronic properties. For example:

  • Bond Angles: The C1-C2-C3 angle (121.4°) and C4-N7-C8 angle (112.3°) align with X-ray data but may deviate due to solvent effects in experimental crystallography .
  • Torsional Strain: Dihedral angles (e.g., C3-C2-C1-C6 = 0.9°) highlight conformational flexibility, explaining discrepancies between solid-state (X-ray) and solution-phase (NMR) structures .
  • Validation: Compare computed IR/NMR spectra with experimental data to identify outliers caused by crystal packing or solvent interactions .

Basic: What spectroscopic techniques are essential for structural validation?

Methodological Answer:

  • IR Spectroscopy: Confirms thioacetamide (C=S stretch at ~680 cm⁻¹) and imidazole N-H stretches (~3100 cm⁻¹) .
  • ¹H/¹³C NMR: Key signals include:
    • Thiadiazole C5-ethyl group: δ ~1.3 ppm (triplet, CH₃) and δ ~2.5 ppm (quartet, CH₂) .
    • Pyridazine protons: δ 7.5–8.5 ppm (aromatic region) .
  • Elemental Analysis: Validates purity (>95%) by matching experimental and theoretical C/H/N/S percentages .

Advanced: How to address contradictions in reaction yields from different synthetic protocols?

Methodological Answer:

  • Variable Screening: Use Design of Experiments (DoE) to test factors like solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. NaH), and temperature. For example, THF may reduce side reactions compared to DMF .
  • Mechanistic Insight: Monitor intermediates via LC-MS to identify competing pathways (e.g., hydrolysis of the thioacetamide group under basic conditions) .
  • Yield Optimization: Replace traditional heating with microwave-assisted synthesis to enhance reaction efficiency (e.g., 20% yield improvement in analogous thiadiazoles) .

Advanced: What role do substituents on the thiadiazole ring play in modulating reactivity?

Methodological Answer:

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) on the thiadiazole increase electrophilicity at the acetamide carbonyl, enhancing nucleophilic attack rates. Conversely, ethyl groups (as in 5-ethyl substitution) stabilize the ring via steric shielding .
  • Steric Effects: Bulky substituents on the thiadiazole (e.g., aryl groups) hinder π-stacking in crystal lattices, altering solubility and bioavailability .
  • Reactivity Profiling: Use Hammett constants (σ) to predict substituent effects on reaction kinetics in derivative synthesis .

Basic: What are common synthetic impurities, and how are they characterized?

Methodological Answer:

  • Byproducts: Unreacted starting materials (e.g., 5-ethyl-1,3,4-thiadiazol-2-amine) or dimerization products (e.g., disulfide bridges from thiol oxidation) .
  • Detection: HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities. For non-volatiles, use preparative TLC with iodine staining .
  • Mitigation: Add antioxidants (e.g., BHT) to prevent thiol oxidation and optimize reaction stoichiometry (1.2:1 amine:thiol ratio) .

Advanced: How does X-ray crystallography clarify solid-state conformation and packing?

Methodological Answer:

  • Molecular Parameters: X-ray data reveal planar thiadiazole and pyridazine rings with dihedral angles <10°, indicating minimal steric clash. The acetamide linker adopts a trans conformation to minimize torsional strain .
  • Intermolecular Interactions: Hydrogen bonding between the thiadiazole N-H and imidazole N atoms stabilizes crystal packing (distance: ~2.8 Å) .
  • Validation: Compare experimental unit cell parameters (a, b, c, α, β, γ) with DFT-optimized geometries to assess lattice energy contributions .

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